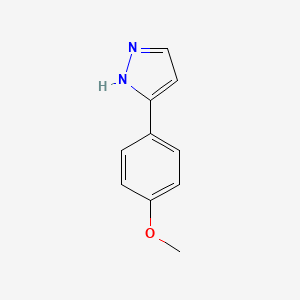

3-(4-methoxyphenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSABYOAMXPMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344859 | |

| Record name | 3-(4-Methoxyphenyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27069-17-6 | |

| Record name | 3-(4-Methoxyphenyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activities of 3-(4-methoxyphenyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-(4-methoxyphenyl)-1H-pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document details common synthetic routes, provides extensive characterization data, outlines experimental protocols, and explores the underlying mechanisms of their biological action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several versatile methods. The most common approaches involve the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives, and the functionalization of a pre-formed pyrazole ring.

Synthesis from Chalcones

A prevalent and efficient method for synthesizing this compound derivatives starts from chalcones, which are α,β-unsaturated ketones. This multi-step synthesis involves a Claisen-Schmidt condensation followed by a cyclization reaction.

Step 1: Claisen-Schmidt Condensation to form Chalcones

The initial step is the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde to yield a chalcone. To obtain the target 3-(4-methoxyphenyl) moiety, 4-methoxyacetophenone is a common starting material.

Step 2: Cyclization with Hydrazine Hydrate to form Pyrazolines

The synthesized chalcone is then reacted with hydrazine hydrate in the presence of an acid or base catalyst to yield a pyrazoline, a dihydro-pyrazole derivative.[1]

Step 3: Aromatization to Pyrazoles

The pyrazoline can then be aromatized to the corresponding pyrazole. This can be achieved using various oxidizing agents.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][3] This reaction introduces a formyl group (-CHO) onto the pyrazole ring, which can then be used as a handle for further functionalization. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3]

Characterization of this compound Derivatives

The structural elucidation and confirmation of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for representative this compound derivatives.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)

| Compound | Ar-H (m) | Pyrazole-H (s) | OCH₃ (s) | Other Protons | Reference |

| 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 6.9-8.0 | 8.3-8.4 | ~3.8 | 9.8-9.9 (CHO, s) | [4] |

| 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | 6.8-7.8 | - | 3.8 | 3.1-4.0 (CH₂), 5.2-5.4 (CH) | [5] |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | 6.81, 7.26 | 5.92 | 3.84 | 1.15-1.30 (CH₃, m), 2.52-2.69 (CH₂, m) | [6] |

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)

| Compound | C=N | Ar-C | Pyrazole-C | OCH₃ | Other Carbons | Reference |

| 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | ~150 | 114-160 | 103-145 | ~55 | ~185 (CHO) | [4] |

| 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | ~145 | 113-150 | 43 (CH₂), 64 (CH) | 55 | - | [5] |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | - | 114, 126, 133.5, 158.8 | 108, 139.4, 148.3 | 55 | 12.8, 13.7 (CH₃), 19.8, 22.3 (CH₂) | [6] |

Table 3: IR Spectral Data (KBr, cm⁻¹)

| Compound | N-H | C=N | C=O | Ar C=C | C-O | Reference |

| Pyrazoline derivatives | 3474 | 1614 | - | 1495 | 1240-1250 | [7] |

| Pyrazole-4-carbaldehyde derivatives | - | ~1600 | 1660-1680 | ~1500 | ~1250 | [8] |

Experimental Protocols

General Procedure for the Synthesis of Pyrazolines from Chalcones

-

Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[1]

-

Add hydrazine hydrate (1.1-1.5 equivalents).[1]

-

Add a catalytic amount of a base (e.g., NaOH, piperidine) or an acid (e.g., glacial acetic acid).[1]

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][9]

-

After completion, cool the reaction mixture and pour it into crushed ice.[9]

-

Filter the precipitated solid, wash with cold water, and dry.[9]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.[1]

General Procedure for the Vilsmeier-Haack Formylation of Pyrazoles

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.[10]

-

Add the pyrazole derivative to the freshly prepared Vilsmeier reagent.

-

Stir the reaction mixture at room temperature for a specified time and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.[11]

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Tubulin Polymerization Inhibition Assay

-

Prepare a solution of purified tubulin in a polymerization buffer.

-

Add the test compound (this compound derivative) at various concentrations to the tubulin solution. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) should be used as positive and negative controls, respectively.[12]

-

Initiate polymerization by raising the temperature to 37 °C.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.[13]

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]

Protocol for NF-κB Inhibition Assay

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.[14]

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.[14]

-

After incubation, lyse the cells and measure the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.[15]

-

Alternatively, the levels of downstream inflammatory mediators, such as TNF-α or IL-6, in the cell culture supernatant can be quantified using ELISA.[14]

-

Determine the concentration-dependent inhibitory effect of the compound on NF-κB activation.

Biological Activities and Signaling Pathways

This compound derivatives have demonstrated a wide range of biological activities. Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as potent anticancer agents that target the microtubule network of cancer cells.[12][16] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. These pyrazole derivatives can bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[12] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[12]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2). Certain this compound derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][17]

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis and characterization of 3-(4-methoxyphenyl)-1H-pyrazoles from chalcones.

Anticancer Signaling Pathway

Caption: Inhibition of tubulin polymerization by this compound derivatives leading to apoptosis.

Logical Relationship of Research

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 9. irjmets.com [irjmets.com]

- 10. mdpi.com [mdpi.com]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 12. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: 3-(4-methoxyphenyl)-1H-pyrazole (CAS No: 27069-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methoxyphenyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole ring is a well-established pharmacophore, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of the 4-methoxyphenyl group at the 3-position of the pyrazole core influences the molecule's electronic properties and its potential interactions with biological targets. This document provides a technical overview of its chemical properties, synthesis, and known biological context.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27069-17-6 | Multiple Sources |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem |

| Molecular Weight | 174.20 g/mol | PubChem |

| Melting Point | 127-130 °C | ChemicalBook |

| Boiling Point | 185 °C (at 0.6 mmHg) | ChemicalBook |

| pKa | 13.60 ± 0.10 (Predicted) | ChemicalBook |

| Appearance | White to light yellow crystalline powder | ChemicalBook |

Synthesis of this compound

The synthesis of 3-substituted pyrazoles can be achieved through several established synthetic routes. A common and effective method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, such as an enaminone. Below is a plausible experimental protocol derived from established pyrazole synthesis methodologies.

Experimental Protocol: Two-Step Synthesis from 4-Methoxyacetophenone

This protocol involves the formation of an enaminone intermediate from 4-methoxyacetophenone, followed by cyclization with hydrazine to yield the target pyrazole.

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

-

Reactants:

-

4-Methoxyacetophenone (1 equivalent)

-

Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents)

-

Solvent: Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone in DMF.

-

Add DMF-DMA to the solution.

-

Heat the reaction mixture at 170 °C for a specified residence time, for instance, in a flow chemistry setup, or reflux in a batch process until the reaction is complete (monitor by TLC).

-

After completion, the solvent is typically removed under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification.

-

Step 2: Cyclization with Hydrazine to form this compound

-

Reactants:

-

Crude 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent)

-

Hydrazine hydrate (3 equivalents)

-

Solvent: Dimethylformamide (DMF) or Ethanol

-

-

Procedure:

-

Dissolve the crude enaminone in the chosen solvent.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture at 150 °C (if in DMF) or reflux (if in ethanol) for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A general workflow for the synthesis and characterization of this compound.

Biological Activities and Quantitative Data

While the pyrazole scaffold is known for a wide range of biological activities, specific quantitative data for the parent compound this compound is not extensively reported in publicly available literature. The majority of studies focus on more complex derivatives. The data presented below is for structurally related compounds, which may provide insights into the potential activity of the target molecule.

Anticancer Activity of a Related Derivative

A study on a series of pyrazole derivatives identified a potent compound against triple-negative breast cancer cells (MDA-MB-468).

| Compound | Cell Line | IC₅₀ (24h) | IC₅₀ (48h) | Source |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-486 | 14.97 µM | 6.45 µM | [1] |

| Paclitaxel (Reference) | MDA-MB-486 | 49.90 µM | 25.19 µM | [1] |

This data suggests that the 3-(4-methoxyphenyl)-pyrazole scaffold can be a component of potent anticancer agents. The study indicated that the mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3.[1]

Anti-inflammatory Activity of Related Derivatives

Numerous pyrazole derivatives have been investigated for their anti-inflammatory properties, often as inhibitors of cyclooxygenase (COX) enzymes. A study on new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives showed significant anti-inflammatory activities comparable to celecoxib.[2] While specific IC₅₀ values for the parent compound are not available, this highlights the potential of the this compound core in the development of anti-inflammatory drugs.

Antimicrobial Activity of Related Derivatives

The pyrazole nucleus is also a key feature in many compounds with antimicrobial activity. For example, certain pyrazole derivatives have shown activity against various bacterial and fungal strains. One study reported that a pyrazole derivative, 2-amino-1-(4-(4-fluorophenyl)thiazol-2-yl)-4-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, displayed activity comparable to ampicillin against Streptococcus pneumoniae with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.[3]

Potential Signaling Pathway Involvement

Given the reported anticancer activity of a related derivative involving ROS generation and apoptosis, a potential signaling pathway can be conceptualized. The following diagram illustrates a hypothetical pathway for a pyrazole derivative inducing apoptosis in cancer cells.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meddocsonline.org [meddocsonline.org]

A Technical Guide to the Spectroscopic Analysis of 3-(4-methoxyphenyl)-1H-pyrazole for Structure Confirmation

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical guide on utilizing key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the unequivocal structure confirmation of 3-(4-methoxyphenyl)-1H-pyrazole. It includes detailed experimental protocols, data interpretation, and quantitative data summaries to support researchers in their analytical workflows.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a methoxy-substituted phenyl group. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. Accurate structural elucidation is a critical first step in any research and development pipeline, ensuring the identity and purity of the synthesized compound. Spectroscopic analysis provides a non-destructive and highly informative approach to confirming the molecular structure by probing the chemical environment of atoms and functional groups. This guide details the application of fundamental spectroscopic techniques for the definitive characterization of this compound.

Spectroscopic Analysis Workflow

The confirmation of the molecular structure of this compound is achieved through a multi-faceted analytical approach. Each spectroscopic technique provides unique and complementary information. The overall workflow involves sample preparation, data acquisition through various spectroscopic methods, and integrated data analysis to build a conclusive structural assignment.

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

¹H NMR provides information on the number, chemical environment, and connectivity of protons in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[1]

-

Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2]

Data Interpretation and Expected Signals:

-

Methoxyphenyl Protons:

-

A singlet for the methoxy (-OCH₃) protons is expected around δ 3.8 ppm .[3]

-

The four aromatic protons of the 4-methoxyphenyl ring will appear as a characteristic AA'BB' system, often resolving into two doublets, one for H-2'/H-6' (ortho to the pyrazole) and one for H-3'/H-5' (meta to the pyrazole). These typically resonate between δ 6.9 and 7.8 ppm .[3][4]

-

-

Pyrazole Ring Protons:

-

The protons on the pyrazole ring (H-4 and H-5) will have distinct chemical shifts. The H-5 proton is typically downfield compared to the H-4 proton.

-

A broad singlet corresponding to the N-H proton of the pyrazole ring is expected, with a chemical shift that can vary significantly depending on solvent and concentration.

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: The spectrum is recorded on the same NMR spectrometer, with the carbon channel typically operating at 75 MHz for a 300 MHz instrument.[1]

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.

Data Interpretation and Expected Signals:

-

Methoxyphenyl Carbons:

-

The methoxy (-OCH₃) carbon will appear at approximately δ 55 ppm .[3]

-

The quaternary carbon C-4' (attached to the methoxy group) is expected around δ 158-160 ppm .[3]

-

The carbon C-1' (attached to the pyrazole ring) will be a quaternary signal in the aromatic region.

-

The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') will resonate in the δ 114-130 ppm range.[3][5]

-

-

Pyrazole Ring Carbons:

-

The three carbons of the pyrazole ring (C-3, C-4, and C-5) will have characteristic shifts. C-3, being attached to the methoxyphenyl ring, will be significantly downfield.

-

Summary of NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OCH₃ | ~ 3.8 (s, 3H)[3] | ~ 55[3] |

| Phenyl H-3', H-5' | ~ 6.9 (d)[3] | ~ 114[3][5] |

| Phenyl H-2', H-6' | ~ 7.7 (d)[4] | ~ 126-129[3][5] |

| Phenyl C-1' | - | Quaternary signal |

| Phenyl C-4' | - | ~ 159-161[3][5] |

| Pyrazole H-4 | Varies | Varies |

| Pyrazole H-5 | Varies | Varies |

| Pyrazole N-H | Broad singlet | - |

| Pyrazole C-3 | - | Downfield signal |

| Pyrazole C-4 | - | Varies |

| Pyrazole C-5 | - | Varies |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[6][7]

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.[7]

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-600 cm⁻¹. Data is presented as percent transmittance versus wavenumber (cm⁻¹).[1]

Data Interpretation and Expected Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H group in the pyrazole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ). Aliphatic C-H stretching from the -OCH₃ group appears just below 3000 cm⁻¹ (2850-2960 cm⁻¹ ).[8]

-

C=N and C=C Stretches: Aromatic and pyrazole ring C=C and C=N stretching vibrations are found in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic absorption band for the aryl ether C-O bond is expected around 1250 cm⁻¹ .[1]

Summary of IR Data

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H (stretch, pyrazole) | 3100 - 3300 (broad) |

| C-H (stretch, aromatic) | 3030 - 3100 |

| C-H (stretch, -OCH₃) | 2850 - 2960 |

| C=N, C=C (ring stretch) | 1450 - 1650 |

| C-O (stretch, aryl ether) | ~ 1250 (strong)[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can offer additional structural clues.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (like GC-MS or LC-MS), is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.[9]

-

Data Acquisition: The sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratios (m/z) of the resulting ions are measured.

Data Interpretation and Expected Data:

-

Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 175.08 would be the prominent peak. HRMS data can confirm the elemental composition to within a few parts per million.

-

Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of the methoxy group or cleavage of the pyrazole ring, providing further structural evidence.

Summary of MS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 175.08 |

| Key Fragments | Fragments corresponding to the pyrazole and methoxyphenyl moieties. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems.

Experimental Protocol:

-

Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).[6][10]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorption (λ_max) is reported.[6]

Data Interpretation and Expected Data:

-

Electronic Transitions: The conjugated system formed by the pyrazole and methoxyphenyl rings is expected to exhibit strong π → π* transitions.

-

Absorption Maxima (λ_max): The compound is expected to show one or more strong absorption bands in the UV region, typically between 250 and 350 nm .[10][11] The exact position and intensity of the λ_max can be influenced by the solvent.

Summary of UV-Vis Data

| Parameter | Expected Value |

| λ_max | 250 - 350 nm[10][11] |

| Type of Transition | π → π* |

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic use of NMR, IR, MS, and UV-Vis spectroscopy. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the connectivity of the pyrazole and methoxyphenyl rings. IR spectroscopy confirms the presence of key functional groups such as the N-H, C-O ether, and aromatic rings. Mass spectrometry verifies the molecular weight and elemental composition, while UV-Vis spectroscopy confirms the nature of the conjugated electronic system. The collective data from these techniques provides a comprehensive and unambiguous confirmation of the molecular structure, which is a fundamental requirement for any further study or application of the compound.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. flore.unifi.it [flore.unifi.it]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]

- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. physchemres.org [physchemres.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 3-(4-methoxyphenyl)-1H-pyrazole: A Technical Guide to its Core Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of the chemical scaffold 3-(4-methoxyphenyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to illuminate the biological activities and mechanisms of action associated with this pyrazole derivative, highlighting its promise in oncology and anti-inflammatory applications.

The this compound core has been identified as a versatile pharmacophore, with its derivatives demonstrating significant inhibitory activity against a range of molecular targets crucial in disease pathogenesis. This guide will delve into the quantitative data from key studies, detail the experimental methodologies for assessing its biological effects, and visualize the complex signaling pathways and experimental workflows.

Key Therapeutic Targets and Biological Activities

Derivatives of this compound have shown potent activity against several key proteins implicated in cancer and inflammation. These include Cyclin-Dependent Kinases (CDKs), tubulin, Carbonic Anhydrases (CAs), and Janus Kinases (JAKs).

Anticancer Activity

The anticancer potential of this compound derivatives has been demonstrated through the inhibition of several key regulators of cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives incorporating the this compound moiety have been shown to inhibit CDK2 and CDK9.[1] These kinases are pivotal in regulating cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Tubulin Polymerization Inhibition: Several studies have highlighted the ability of this compound derivatives to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton induces mitotic arrest and subsequent apoptotic cell death in cancer cells.

Carbonic Anhydrase (CA) Inhibition: The inhibition of human carbonic anhydrase isoforms, particularly hCA I and II, has been reported for sulfonamide-bearing pyrazoline derivatives containing the 4-methoxyphenyl group. As CAs are involved in pH regulation and are often overexpressed in tumors, their inhibition presents a viable anticancer strategy.

Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Pyrazole derivatives have been identified as potent inhibitors of JAKs, suggesting their utility in treating related pathologies.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to modulate key inflammatory pathways. Inhibition of the JAK/STAT pathway, for instance, can attenuate the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different cancer cell lines and specific molecular targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | Hela | 2.59 | [1] |

| 14g | MCF7 | 4.66 | [1] |

| 14g | HCT-116 | 1.98 | [1] |

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | IC50/Kᵢ (nM) | Reference |

| Pyrazolo[3,4-b]pyridines | CDK2 | 460 - 1630 | [1] |

| Pyrazolo[3,4-b]pyridines | CDK9 | 262 - 801 | [1] |

| Benzenesulfonamides | hCA I | 316.7 - 533.1 (Kᵢ) | |

| Benzenesulfonamides | hCA II | 412.5 - 624.6 (Kᵢ) | |

| 4-amino-(1H)-pyrazole derivatives | JAK1 | 3.4 | |

| 4-amino-(1H)-pyrazole derivatives | JAK2 | 2.2 | |

| 4-amino-(1H)-pyrazole derivatives | JAK3 | 3.5 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[3][4][5][6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[7][8][9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression or phosphorylation status of target proteins.

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11][12][13][14]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

Caption: EGFR Signaling Pathway.[15][16][17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. cdn.hellobio.com [cdn.hellobio.com]

- 15. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold represents a cornerstone in the development of anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the anti-inflammatory properties of pyrazole compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Introduction to Pyrazole Compounds in Inflammation

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile framework in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with anti-inflammatory effects being particularly prominent.[2] The success of the selective COX-2 inhibitor Celecoxib, which features a pyrazole core, has solidified the importance of this scaffold in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[3] Traditional NSAIDs, while effective, are associated with gastrointestinal and cardiovascular side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] Pyrazole-based compounds offer the potential for selective COX-2 inhibition, thereby mitigating these adverse effects.[5]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key enzymatic pathways and signaling cascades involved in the inflammatory response.

2.1. Inhibition of Cyclooxygenase (COX) Enzymes: The most well-characterized mechanism is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs).[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.[4] Many pyrazole compounds exhibit potent and selective inhibition of COX-2.[5]

2.2. Inhibition of 5-Lipoxygenase (5-LOX): Some pyrazole derivatives also demonstrate inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes (LTs), another class of potent pro-inflammatory mediators.[1][5] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing broad-spectrum anti-inflammatory agents with an improved safety profile.[5]

2.3. Modulation of Pro-inflammatory Cytokines: Pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][6] This modulation often occurs through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Quantitative Anti-Inflammatory Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyrazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [2] |

| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [5] |

| 3,5-Diarylpyrazole | - | 0.01 | - | [5] |

| Pyrazole-thiazole hybrid | - | 0.03 | - | [5] |

| Pyrazolo-pyrimidine | - | 0.015 | - | [5] |

| 1,5-Diaryl Pyrazole (T3) | 4.655 | 0.781 | 5.96 | [7] |

| 1,5-Diaryl Pyrazole (T5) | 5.596 | 0.781 | 7.16 | [7] |

| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [8] |

| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [8] |

Table 2: In Vitro 5-LOX Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative | 5-LOX IC50 (µM) | Reference |

| Pyrazole-thiazole hybrid | 0.12 | [5] |

| Pyrazole derivative (unspecified) | 0.08 | [5] |

| Pyrazoline (Compound 2g) | 80 | [1] |

Table 3: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema)

| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Pyrazole derivatives (general) | 10 | 65-80 | [5] |

| Pyrazole-thiazole hybrid | - | 75 | [5] |

| Pyrazoline (Compound 2d) | 0.0057 mmol/kg | High | [1] |

| Pyrazoline (Compound 2e) | 0.0057 mmol/kg | High | [1] |

Table 4: Cytokine Inhibition by Pyrazole Derivatives in LPS-Stimulated Macrophages

| Compound/Derivative | Concentration (µM) | Cytokine | Inhibition (%) | Reference |

| Unspecified Pyrazole | 5 | IL-6 | 85 | [5] |

| Pyrazole-pyridazine hybrid (6f) | 50 | TNF-α | 70 | [8] |

| Pyrazole-pyridazine hybrid (6f) | 50 | IL-6 | 78 | [8] |

| Pyrazole derivative (6g) | IC50 = 9.562 | IL-6 | 50 | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

4.1. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of pyrazole compounds to inhibit the COX-1 and COX-2 isoforms.

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic Acid.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of the test pyrazole compound (dissolved in a suitable solvent like DMSO) or a reference inhibitor (e.g., Celecoxib) to the reaction mixture.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

4.2. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (or other suitable rodent strain).

-

Inducing Agent: 1% w/v solution of carrageenan in sterile saline.

-

Procedure:

-

Fast the animals overnight before the experiment with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined dose.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

4.3. Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay assesses the ability of pyrazole compounds to suppress the production of pro-inflammatory cytokines.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test pyrazole compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Determine the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control group.

-

Visualizing the Molecular Landscape

5.1. Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazole compounds.

Caption: Arachidonic Acid Cascade and Inhibition by Pyrazole Compounds.

Caption: NF-κB Signaling Pathway and its Inhibition.

5.2. Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for In Vitro COX Inhibition Assay.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

Pyrazole compounds have unequivocally demonstrated their value as a privileged scaffold in the design of novel anti-inflammatory agents. Their ability to selectively inhibit COX-2, and in some cases, dually inhibit COX-2 and 5-LOX, along with their capacity to modulate pro-inflammatory cytokine production, underscores their therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize pyrazole-based anti-inflammatory drugs. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical studies to evaluate the safety and efficacy of promising candidates. The continued investigation of pyrazole derivatives holds significant promise for the development of the next generation of anti-inflammatory therapies with improved efficacy and safety profiles.

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Screening of 3-(4-methoxyphenyl)-1H-pyrazole for Anticancer Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrazole derivatives are a significant class of heterocyclic compounds extensively explored for the design of potent and selective anticancer agents.[1] Their unique chemical structures confer a broad spectrum of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry.[2] This guide details the foundational steps for the initial anticancer screening of a specific scaffold, 3-(4-methoxyphenyl)-1H-pyrazole. It covers a common synthetic approach, presents representative in vitro cytotoxicity data, provides a detailed protocol for the widely used MTT assay, and discusses potential mechanisms of action such as the induction of apoptosis. The methodologies and data are structured to serve as a practical resource for professionals in oncology drug discovery.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives is often achieved through established chemical reactions. A prevalent method is the Claisen-Schmidt condensation, which involves the reaction of an aryl methyl ketone with an aryl aldehyde to form a chalcone, followed by cyclization with hydrazine.[3] The structural characterization of the synthesized compounds is confirmed using various spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[4][5]

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Screening

The initial evaluation of anticancer potential involves assessing the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[6] The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard, reliable colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4][7][8]

Data Presentation: Cytotoxic Activity

The following table summarizes representative cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against common human cancer cell lines, illustrating the potential of this chemical class. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| Derivative A | HCT-116 (Colon) | 3.6 | [1] |

| HeLa (Cervical) | 1.7 | [1] | |

| Derivative B | MCF-7 (Breast) | 5.21 | [1] |

| Derivative C | A549 (Lung) | 0.19 | [2] |

| Derivative D | Hela (Cervical) | 2.59 | [9][10] |

| HCT-116 (Colon) | 1.98 | [9][10] | |

| Derivative E | SK-MEL-28 (Melanoma) | 3.46 | [6] |

Note: Data is compiled from multiple sources on various pyrazole derivatives to demonstrate the range of activity. Values are mean of triplicate experiments.

Experimental Protocols

A detailed and reproducible protocol is critical for the accurate assessment of cytotoxic activity.

Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the IC₅₀ values of test compounds.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS)

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium.

-

Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 hours under the same conditions.[4]

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Preliminary Mechanism of Action (MoA)

Understanding the MoA is crucial for drug development. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][11] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.[11]

Apoptosis Induction Pathway

Preliminary MoA studies often investigate key apoptotic markers. For instance, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3), and regulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[1][11]

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. publishatcj.com [publishatcj.com]

- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable structural versatility and ability to engage in a multitude of biological interactions have cemented its importance in the development of novel therapeutic agents. This technical guide provides a comprehensive review of pyrazole derivatives, focusing on their synthesis, biological activities, and the intricate structure-activity relationships that govern their medicinal applications. We delve into key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a vital resource for professionals in drug discovery and development.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core and its subsequent derivatization are pivotal to exploring its full therapeutic potential. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalyzed and multicomponent approaches.

One of the most fundamental and widely employed methods for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol is a common first step to produce 3-methyl-5-pyrazolone, a key intermediate for further derivatization.[2]

Another prevalent strategy involves the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from arylhydrazones, with various vinyl derivatives.[1] This method offers a high degree of regioselectivity and is particularly useful for the synthesis of 1,3,5-substituted pyrazoles. Furthermore, modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), have been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives.[3]

Therapeutic Applications of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development for a multitude of diseases.[4] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif, highlighting its clinical significance.[5] The following sections will explore the application of pyrazole derivatives in key therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds.[6] They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[7][8]

A series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] Several of these compounds exhibited potent anticancer activity against HepG2 and MCF-7 cancer cell lines.[7] Another study reported on pyrazole derivatives that induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS).[8] The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was identified as a particularly active agent, with IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively.[8]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [8] |

| 51d | A549 | 1.98 ± 1.10 | [3] |

| Compound 6b | HNO-97 | 10.5 | [9] |

| Compound 6d | HNO-97 | 10 | [9] |

| Pyrazoloacridine (NSC 366140) | Various (Phase II clinical trials) | - |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases, and the development of effective anti-inflammatory agents remains a critical therapeutic goal. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor.[5]

The anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced rat paw edema model.[10] In one study, a series of pyrazole-substituted nitrogenous heterocyclic compounds were synthesized and assessed for their anti-inflammatory properties.[10] Several compounds demonstrated excellent anti-inflammatory activity, with percentage inhibitions of edema ranging from 84.39% to 89.57%, which was comparable to or better than the standard drugs indomethacin and celecoxib.[10] The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[11]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Assay | % Inhibition of Edema | Reference |

| Compound 2a | Carrageenan-induced rat paw edema | 85.23 ± 1.92 | [10] |

| Compound 2b | Carrageenan-induced rat paw edema | 85.78 ± 0.99 | [10] |

| Compound 6b | Carrageenan-induced rat paw edema | 85.23 ± 1.92 (4h) | [10] |

| Compound 4 | Protein denaturation | Better than Diclofenac sodium | [12] |

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14]

The antimicrobial activity of pyrazole derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) against various microbial strains.[15] A series of novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and evaluated for their antimicrobial properties.[13] One compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a), displayed potent antibacterial and antifungal activities, with MIC values ranging from 62.5 to 125 µg/mL against bacteria and 2.9 to 7.8 µg/mL against fungi.[13]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | Bacteria | 62.5 - 125 | [13] |

| Compound 21a | Fungi | 2.9 - 7.8 | [13] |

| Compound 3 | E. coli | 0.25 | [12] |

| Compound 4 | S. epidermidis | 0.25 | [12] |

| Compound 2 | A. niger | 1 | [12] |

Antiviral Activity

The ongoing threat of viral infections underscores the need for new antiviral therapies. Pyrazole derivatives have been investigated for their potential to inhibit the replication of various viruses.[16][17]

A study on hydroxyquinoline-pyrazole derivatives demonstrated their antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E.[16] These compounds showed promising results in plaque reduction and viral inhibition assays, with selectivity indices indicating their potential as selective antiviral agents.[16] Another series of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were evaluated for their activity against a panel of RNA and DNA viruses.[17] Several compounds in this series were found to be effective against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[17]

Table 4: Antiviral Activity of Selected Pyrazole Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Compound 7e | YFV | 3.6 | [17] |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition | [16] |

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of pyrazole derivatives are provided below.

General Procedure for the Synthesis of 1-(2-Pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives

A mixture of the appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 2-hydrazinopyridine (1 mmol) in ethanol (20 mL) was subjected to microwave irradiation at 120°C for 10-15 minutes. After cooling, the resulting solid was filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure product.[7]

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., HepG2, MCF-7) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Male Wistar rats were divided into groups and fasted overnight. The initial paw volume of each rat was measured using a plethysmometer. The test compounds, standard drug (e.g., indomethacin), or vehicle were administered orally. After one hour, 0.1 mL of a 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups to the control group.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the compounds were prepared in a 96-well microplate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[15]

Antiviral Plaque Reduction Assay

Confluent monolayers of host cells (e.g., Vero E6 for coronaviruses) were infected with a known titer of the virus in the presence of various concentrations of the test compounds. After an incubation period to allow for viral adsorption, the cells were overlaid with a medium containing carboxymethyl cellulose to restrict viral spread to adjacent cells. The plates were incubated for several days to allow for plaque formation. The cells were then fixed and stained with crystal violet, and the number of plaques was counted. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, was determined.[16]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context and the experimental processes involved in the study of pyrazole derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: A generalized experimental workflow for the discovery and development of pyrazole-based drugs.

Caption: Mechanism of action of anti-inflammatory pyrazole derivatives via COX inhibition.

Caption: A simplified signaling pathway for pyrazole-induced apoptosis in cancer cells.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for drug design and development. This technical guide has provided a comprehensive overview of the current state of pyrazole medicinal chemistry, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts. It is hoped that this resource will serve as a valuable tool for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Pyrazole Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to serve as a bioisostere for other aromatic rings have cemented its role in the development of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole analogs, offering insights into the rational design of potent and selective modulators of various biological targets. We will delve into quantitative SAR data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Principles of Pyrazole SAR: A Versatile Bioisostere

The pyrazole ring's utility in drug design often stems from its role as a bioisosteric replacement for other cyclic structures, such as benzene or other heterocycles. This substitution can lead to significant improvements in physicochemical properties, including enhanced potency and metabolic stability.[1] Key to its versatility is the presence of two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

SAR of Pyrazole Analogs as Kinase Inhibitors

Protein kinases are a major class of drug targets, and pyrazole-based compounds have emerged as potent inhibitors of various kinases, playing a crucial role in oncology and the treatment of inflammatory diseases. The substitution pattern on the pyrazole ring is critical in determining the inhibitory activity and selectivity of these compounds.

Case Study: Rearranged during Transfection (RET) Kinase Inhibitors

The following table summarizes the SAR for a series of pyrazole derivatives as RET kinase inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

| Compound | R1 | R2 | RET Kinase IC50 (nM) |

| 1a | -H | -NH2 | 150 |

| 1b | -Cl | -NH2 | 80 |

| 1c | -F | -NH2 | 75 |

| 1d | -H | -NH-c-propyl | 50 |

| 1e | -H | -NH-cyclobutyl | 35 |

| 1f | -H | -N(CH3)2 | 200 |

SAR Analysis:

-

Substitution at R1: Introduction of a halogen at the R1 position (compounds 1b and 1c ) generally leads to a modest increase in potency compared to the unsubstituted analog (1a ).

-

Substitution at R2: The nature of the substituent at the R2 position has a more pronounced effect. Small cycloalkylamino groups (compounds 1d and 1e ) significantly enhance inhibitory activity compared to a simple amino group (1a ). In contrast, a dimethylamino substituent (1f ) results in a loss of potency. This suggests that a hydrogen bond donor at this position is favorable for activity.

SAR of Pyrazole Analogs as Anticancer Agents

The anticancer activity of pyrazole derivatives often stems from their ability to inhibit various kinases involved in cell cycle progression and signaling pathways, or through other mechanisms like inducing apoptosis.

Case Study: Pyrazole Derivatives Against Cancer Cell Lines

The following table presents the cytotoxic activity (IC50) of a series of pyrazole analogs against different human cancer cell lines.